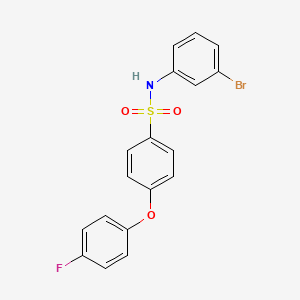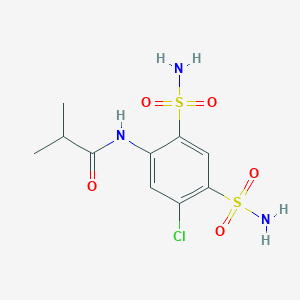![molecular formula C17H18O B14219799 [4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol CAS No. 823228-30-4](/img/structure/B14219799.png)
[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol: is a chemical compound characterized by its unique structure, which includes a phenyl group attached to a methanol moiety and a dec-3-ene-1,5-diyn-1-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol typically involves multi-step organic reactions. One common method includes the coupling of a phenylmethanol derivative with a dec-3-ene-1,5-diyn-1-yl precursor under specific reaction conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to dissolve the reactants and maintain the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethanol: Similar structure with an ethanol moiety instead of methanol.
[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetone: Contains an acetone group instead of methanol.
Uniqueness
[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
823228-30-4 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
(4-dec-3-en-1,5-diynylphenyl)methanol |
InChI |
InChI=1S/C17H18O/c1-2-3-4-5-6-7-8-9-10-16-11-13-17(15-18)14-12-16/h7-8,11-14,18H,2-4,15H2,1H3 |
Clé InChI |
QKPXCDQFXXZSAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC=CC#CC1=CC=C(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)
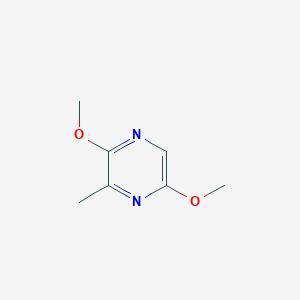
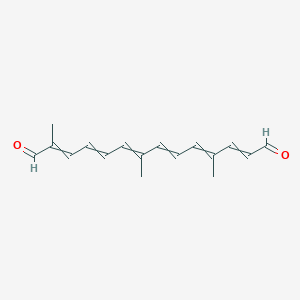
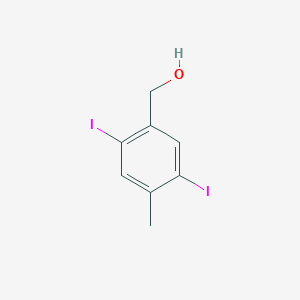

![N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine](/img/structure/B14219768.png)
![2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol](/img/structure/B14219771.png)

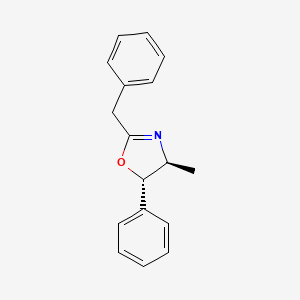

![3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol](/img/structure/B14219788.png)
